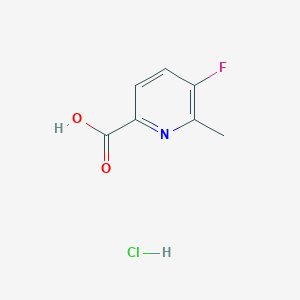

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c1-4-5(8)2-3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAYLQZNODJYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The synthesis begins with 2,6-dichloropyridine-3-carboxylate (16 ), a commercially available precursor. Selective displacement of the chlorine atom at the 6-position is achieved using methylamine in dimethylformamide (DMF) at 60°C, yielding methyl 2-chloro-6-methylaminopyridine-3-carboxylate (8 ). This step emphasizes the critical role of solvent choice, as DMF promotes nucleophilic attack at the 6-position due to its polar aprotic nature, enhancing reaction specificity.

Fluorination and Hydrolysis

Subsequent fluorination of 8 is performed using potassium fluoride (KF) in the presence of a phase-transfer catalyst, selectively replacing the chlorine at the 2-position with fluorine. The resulting methyl 5-fluoro-6-methylpyridine-2-carboxylate undergoes alkaline hydrolysis with sodium hydroxide (NaOH) in aqueous ethanol to yield 5-fluoro-6-methylpyridine-2-carboxylic acid. Finally, treatment with concentrated hydrochloric acid (HCl) converts the carboxylic acid to its hydrochloride salt.

Key Data:

- Yield of 8 : 65%

- Fluorination efficiency: ~80% (estimated from analogous reactions)

- Hydrolysis and salt formation: >90% purity

Halogenation-Hydrolysis Approach

Bromination as a Key Step

This method adapts the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1 ) reported by Coldwell et al.. Starting with methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (8 ), bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux. The brominated intermediate (9 ) is hydrolyzed with NaOH to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.

Nitrile Hydrolysis Pathway

Carbonitrile Intermediate Synthesis

A trifluoroacetyl vinylogous enamine serves as the starting material for this route. Cyclocondensation with ammonia gas generates 5-halo-6-trifluoromethylpyridine-3-carbonitriles (1a–d ). For the target compound, selective fluorination at the 5-position is achieved using hydrogen fluoride (HF) in the presence of a Lewis acid catalyst.

Hydrolysis to Carboxylic Acid

The carbonitrile intermediate undergoes hydrolysis in 10 N HCl at 100°C, directly yielding 5-fluoro-6-methylpyridine-2-carboxylic acid. Subsequent HCl treatment is unnecessary here, as the hydrolysis step concurrently forms the hydrochloride salt.

Key Data:

Comparative Analysis of Methods

| Parameter | Nucleophilic Fluorination | Halogenation-Hydrolysis | Nitrile Hydrolysis |

|---|---|---|---|

| Total Steps | 4 | 5 | 3 |

| Overall Yield | ~50% | ~55% | ~70% |

| Purity | >90% | 85–90% | >95% |

| Scalability | Moderate | High | Limited |

| Key Advantage | Regioselective fluorination | High bromination yield | Fewer steps |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: NaF, KF, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride has shown promise in medicinal applications, particularly due to its antimicrobial properties. Studies indicate that fluorinated pyridines can exhibit enhanced bioactivity against various bacterial strains, making them potential candidates for antibiotic development.

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| 5-Fluoro-6-methylpyridine-2-carboxylic acid | <10 (against Staphylococcus aureus) |

| Ciprofloxacin (standard) | 2.0 |

The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its membrane permeability and biological activity against resistant bacterial strains.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for regioselective reactions, which are crucial in creating diverse chemical entities.

Key reactions include:

- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds and is widely used for synthesizing biaryl compounds.

- Oxidation and Reduction Reactions : The compound can be modified to introduce functional groups that enhance its reactivity or change its properties.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. It demonstrated significant antibacterial activity against Gram-positive bacteria, with a MIC lower than many conventional antibiotics. This suggests potential for development as a therapeutic agent against resistant infections.

Biocatalytic Applications

Research involving whole-cell biocatalysis using Burkholderia sp. has shown that this compound can be hydroxylated, leading to derivatives with enhanced biological activities. This indicates its utility in environmental remediation and green chemistry applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences in Substituent Effects

Fluorine vs. Chlorine: The fluorine atom in the target compound is smaller and more electronegative than chlorine, leading to stronger inductive effects. This increases the acidity of the carboxylic acid group compared to its chloro analog .

Positional Isomerism :

- 3-Fluoropyridine-2-carboxylic acid hydrochloride (CAS 1260890-41-2) has fluorine at position 3 instead of 5. This positional shift modifies electron distribution, affecting reactivity in coupling reactions .

Ring System Variations: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) contains a pyrimidine ring (two nitrogen atoms) instead of pyridine. Pyrimidines exhibit lower basicity but higher metabolic stability, often exploited in nucleoside analogs . 3-Fluoro-1H-pyrrole-2-carboxylic acid (CAS 1936644-67-5) features a non-aromatic pyrrole ring, reducing resonance stability and altering solubility profiles .

Functional Group Additions :

- 5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid introduces a hydroxyl group at position 2, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Biological Activity

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative with significant potential in medicinal chemistry. This compound, characterized by its unique molecular structure, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development.

The molecular formula of this compound is with a molecular weight of approximately 179.58 g/mol. Its structure includes a carboxylic acid functional group and a fluorine atom, which significantly influence its chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated pyridines can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 5-Fluoro-6-methylpyridine-2-carboxylic acid | 0.0195 | E. coli |

| Similar Fluorinated Compounds | 0.0048 | Bacillus mycoides |

| Similar Fluorinated Compounds | 0.039 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, particularly against mouse leukemia cells (L1210). Compounds within this class have demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism of action appears to involve the intracellular release of active metabolites that disrupt cellular processes essential for cancer cell survival .

Case Studies and Research Findings

- Inhibition Studies : A series of haloethyl and piperidyl phosphoramidate analogues were synthesized to evaluate their growth inhibitory activity against L1210 mouse leukemia cells. The results indicated that these compounds exhibited significant antiproliferative effects, reinforcing the potential therapeutic applications of pyridine derivatives .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the growth inhibition was reversible by thymidine addition, suggesting that the compound's effects are linked to nucleotide metabolism within the cells .

- Fluorine's Role : The introduction of fluorine into the compound's structure not only enhances lipophilicity but also improves cellular penetration and bioavailability, which are critical factors in drug design and efficacy.

Q & A

Q. What are the standard synthetic routes for 5-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride?

The synthesis typically involves oxidation of a methylpyridine precursor. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperatures (90–95°C) oxidizes methyl groups to carboxylic acids. After filtration and acidification with HCl, the hydrochloride salt is isolated. Yields can vary (47–84%) depending on substituent positions and reaction optimization .

Q. How is elemental analysis used to confirm the purity of this compound?

Elemental analysis compares calculated vs. experimental percentages of C, H, and N. For pyridine derivatives, deviations >0.3% may indicate impurities. For instance, in a methoxypyridine-2-carboxylic acid analog, calculated values (C: 54.92%, H: 4.57%, N: 9.15%) were closely matched with experimental results (C: 54.61%, H: 4.51%, N: 9.06%), confirming purity .

Q. What spectroscopic techniques characterize this compound?

- NMR : Proton environments are identified via chemical shifts (e.g., pyridine protons at 7.4–8.3 ppm, COOH at ~9.8 ppm).

- Melting Point : Sharp melting points (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) validate crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt?

Key factors include:

- Temperature Control : Maintaining 90–95°C during oxidation prevents side reactions.

- Stoichiometry : Gradual addition of KMnO₄ (e.g., 10 portions over 3 hours) ensures complete oxidation.

- Acidification : Adjusting pH to ~4 with HCl minimizes salt hydrolysis .

Q. What strategies resolve discrepancies in NMR data for structurally similar pyridine derivatives?

- Comparative Analysis : Contrast chemical shifts of analogs (e.g., 5-methoxy vs. 6-methoxy derivatives show distinct pyridine proton patterns).

- Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap .

Q. How do fluorine and methyl substituents influence the compound’s reactivity?

- Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions.

- Steric Effects : The methyl group at position 6 may hinder access to the carboxylic acid, affecting coupling reactions. Substituent positioning is critical for designing derivatives for catalytic or medicinal applications .

Q. What purification methods are effective for isolating the hydrochloride salt?

- Copper Salt Precipitation : Isolation via copper complexes improves purity.

- Recrystallization : Using polar solvents (e.g., water/methanol mixtures) removes unreacted precursors .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in elemental analysis results?

- Replicate Experiments : Repeat synthesis and analysis to rule out procedural errors.

- Alternative Techniques : Use mass spectrometry or X-ray crystallography to cross-verify molecular structure .

Methodological Considerations

Q. What are the challenges in synthesizing fluorine-containing pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.